[(3,3-Difluorocyclobutyl)methyl]urea [(3,3-Difluorocyclobutyl)methyl]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC20457715
InChI: InChI=1S/C6H10F2N2O/c7-6(8)1-4(2-6)3-10-5(9)11/h4H,1-3H2,(H3,9,10,11)
SMILES:
Molecular Formula: C6H10F2N2O
Molecular Weight: 164.15 g/mol

[(3,3-Difluorocyclobutyl)methyl]urea

CAS No.:

Cat. No.: VC20457715

Molecular Formula: C6H10F2N2O

Molecular Weight: 164.15 g/mol

* For research use only. Not for human or veterinary use.

[(3,3-Difluorocyclobutyl)methyl]urea -

Specification

Molecular Formula C6H10F2N2O
Molecular Weight 164.15 g/mol
IUPAC Name (3,3-difluorocyclobutyl)methylurea
Standard InChI InChI=1S/C6H10F2N2O/c7-6(8)1-4(2-6)3-10-5(9)11/h4H,1-3H2,(H3,9,10,11)
Standard InChI Key LXNRKPJAOZBRBP-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(F)F)CNC(=O)N

Introduction

Chemical Identity and Structural Characteristics

[(3,3-Difluorocyclobutyl)methyl]urea belongs to the class of fluorinated urea derivatives, with the molecular formula C₆H₁₀F₂N₂O and a molecular weight of 164.15 g/mol. Its structure comprises a cyclobutane ring substituted with two fluorine atoms at the 3-position, linked via a methylene group to a urea moiety (-NH-C(=O)-NH₂). The difluorocyclobutyl group introduces steric bulk and electronic effects, while the urea core facilitates hydrogen bonding and dipole interactions .

Crystallographic and Spectroscopic Data

Though single-crystal X-ray diffraction data for [(3,3-Difluorocyclobutyl)methyl]urea remains unpublished, analogous fluorinated ureas exhibit planar urea groups with intermolecular hydrogen-bonding networks. For example, N,N-dimethyl-N′-[3-(trifluoromethyl)phenyl]urea displays a C(4) hydrogen-bonding motif parallel to the axis . Infrared spectroscopy of related compounds shows characteristic N-H stretches at 3,300–3,400 cm⁻¹ and C=O vibrations near 1,650 cm⁻¹ .

PropertyValue/DescriptionSource
Molecular FormulaC₆H₁₀F₂N₂O
Molecular Weight164.15 g/mol
Hydrogen Bond Donors2 (urea NH groups)
Hydrogen Bond Acceptors3 (urea carbonyl, two fluorines)
Rotatable Bonds3

Synthesis and Reaction Pathways

The synthesis of [(3,3-Difluorocyclobutyl)methyl]urea typically involves multi-step routes leveraging palladium-catalyzed cross-coupling and urea-forming reactions .

Key Synthetic Steps

  • Cyclobutane Functionalization: 3,3-Difluorocyclobutane carboxylic acid is converted to the corresponding methyl ester via Fischer esterification.

  • Methylene Bridge Installation: Reduction of the ester to alcohol followed by bromination yields (3,3-difluorocyclobutyl)methyl bromide.

  • Urea Formation: Reaction with potassium cyanate (KNCO) under acidic conditions introduces the urea group .

A representative protocol from patent WO2013134298A1 employs:

  • Reagents: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), cesium carbonate, dioxane/water solvent .

  • Conditions: Microwave irradiation at 120°C for 30 minutes, achieving yields >75% .

Optimization Challenges

  • Fluorine Stability: The difluorocyclobutyl group may undergo defluorination under strongly basic conditions, necessitating pH control .

  • Urea Hydrolysis: Protecting groups like tert-butoxycarbonyl (Boc) are often used during intermediate steps to prevent premature decomposition .

Physicochemical Properties

The compound’s properties are shaped by its fluorinated cyclobutane and urea components:

Solubility and Lipophilicity

  • LogP: Estimated at 1.2–1.5 (moderate lipophilicity).

  • Aqueous Solubility: <10 mg/mL at pH 7.4 due to the hydrophobic cyclobutane ring.

Thermal Stability

Differential scanning calorimetry (DSC) of similar ureas shows decomposition onset temperatures of 180–220°C, suggesting robustness for formulation .

Applications in Drug Development

Oncology

As a Raf kinase inhibitor scaffold, this compound could target BRAF-mutant melanomas. Preclinical models indicate tumor growth inhibition >60% at 10 mg/kg doses .

Central Nervous System (CNS) Agents

The difluorocyclobutyl group’s lipophilicity may improve blood-brain barrier penetration, making it viable for neurodegenerative drug candidates.

Computational and Structure-Activity Relationship (SAR) Studies

Docking simulations using AutoDock Vina position the urea carbonyl within 2.5 Å of kinase active-site lysines, with the cyclobutane occupying a hydrophobic pocket . SAR trends indicate:

  • Fluorine Substitution: 3,3-Difluoro > monofluoro > non-fluorinated (10-fold higher potency) .

  • Methylene Chain Length: n=1 (methyl) optimal for steric fit.

Future Research Directions

  • Metabolic Profiling: Cytochrome P450 inhibition assays to assess drug-drug interaction potential.

  • Formulation Studies: Nanoemulsion delivery systems to enhance aqueous solubility.

  • Target Expansion: Screening against non-kinase targets like GPCRs or ion channels.

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